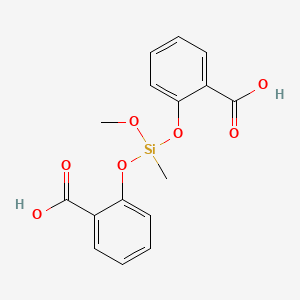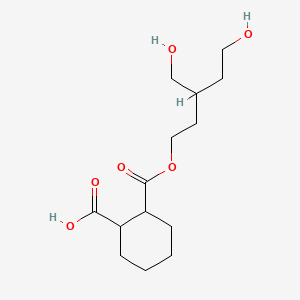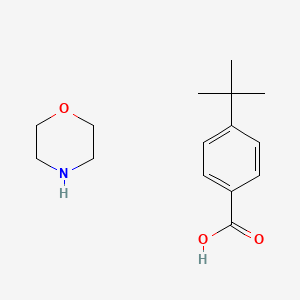
Einecs 302-934-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 302-934-7, also known by its CAS number 94135-64-5, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
The synthetic routes and reaction conditions for Einecs 302-934-7 are not widely documented in public sources. industrial production methods typically involve standard organic synthesis techniques, which may include multi-step reactions, purification processes, and quality control measures to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Einecs 302-934-7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Einecs 302-934-7 has various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: It may be used in biochemical assays and as a reference compound in biological studies.
Medicine: It can be involved in drug development and pharmacological research.
Industry: It is used in the manufacture of various chemical products and materials.
Mechanism of Action
The mechanism of action for Einecs 302-934-7 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological effects, depending on the context of its use.
Comparison with Similar Compounds
Einecs 302-934-7 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include:
Amyl nitrite: (CAS 110-46-3)
Bismuth tetroxide: (CAS 12048-50-9)
Mercurous oxide: (CAS 15829-53-5)
These compounds share some chemical properties and applications but also have unique characteristics that distinguish them from this compound.
Properties
CAS No. |
94135-64-5 |
|---|---|
Molecular Formula |
C15H23NO3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
4-tert-butylbenzoic acid;morpholine |
InChI |
InChI=1S/C11H14O2.C4H9NO/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;1-3-6-4-2-5-1/h4-7H,1-3H3,(H,12,13);5H,1-4H2 |
InChI Key |
FQWQFGBMJNQREU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)O.C1COCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


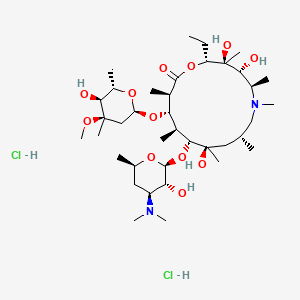

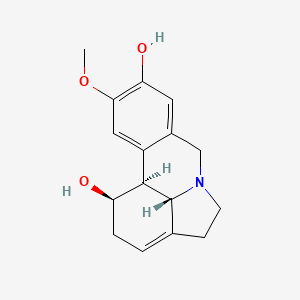
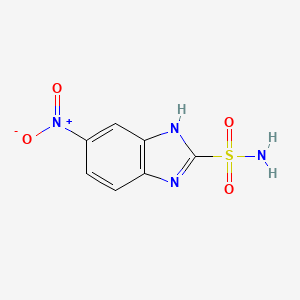
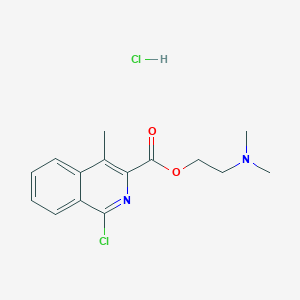
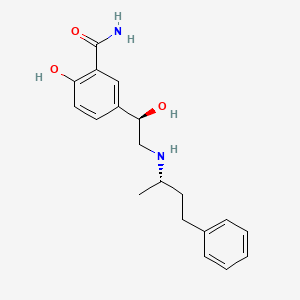
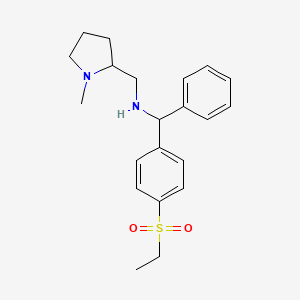
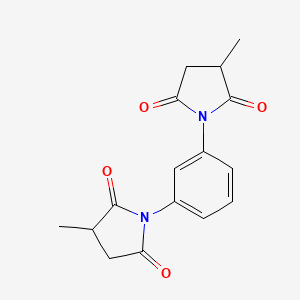
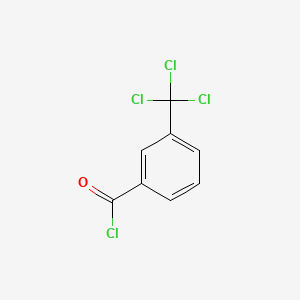
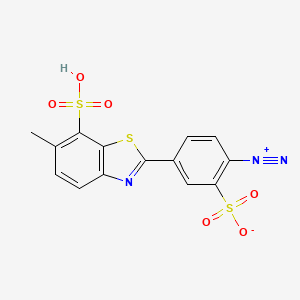

![2-[[3-Chloro-4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B12688655.png)
